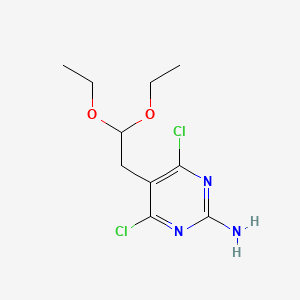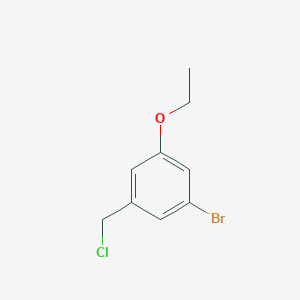
1-Bromo-3-(chloromethyl)-5-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(chloromethyl)-5-ethoxybenzene is an organic compound belonging to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene typically involves the bromination and chloromethylation of 5-ethoxybenzene. The process can be carried out using bromine and formaldehyde in the presence of a catalyst such as aluminum chloride. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(chloromethyl)-5-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include dehalogenated aromatic compounds.
Applications De Recherche Scientifique
1-Bromo-3-(chloromethyl)-5-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The ethoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloropropane: Another halogenated aromatic compound with similar reactivity.
1-Bromo-4-chlorobenzene: A compound with a different substitution pattern on the benzene ring.
1-Chloro-3-(chloromethyl)-5-ethoxybenzene: A compound with similar functional groups but different halogenation.
Uniqueness: 1-Bromo-3-(chloromethyl)-5-ethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C9H10BrClO |
|---|---|
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
1-bromo-3-(chloromethyl)-5-ethoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5H,2,6H2,1H3 |
Clé InChI |
VEXZVQOJMGRIET-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
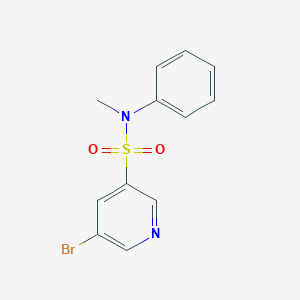
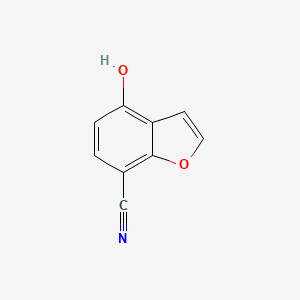

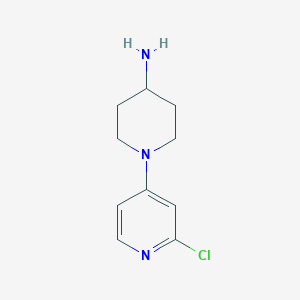


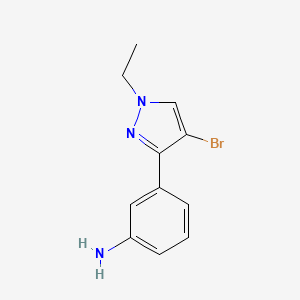
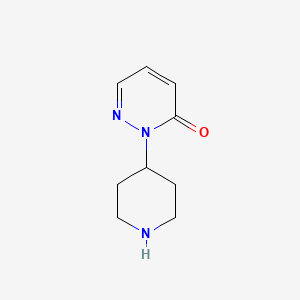
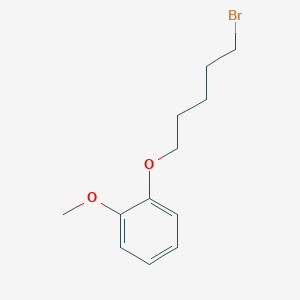

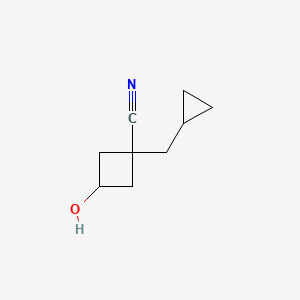
![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
